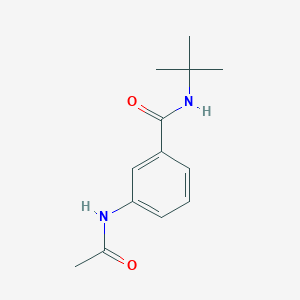![molecular formula C17H16N2O4 B268757 Methyl 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B268757.png)
Methyl 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate, also known as Methyl 2-[4-(methylcarbamoyl)phenyl]carbamoyl]benzoate, is a chemical compound that has been synthesized for various scientific research applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions in research.
Mecanismo De Acción
The mechanism of action of Methyl 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate involves its ability to inhibit specific enzymes or proteins. For example, as a DPP-IV inhibitor, it can increase the levels of incretin hormones, which stimulate insulin secretion and reduce blood glucose levels. As an anti-inflammatory agent, it can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects
Methyl 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate has been shown to have various biochemical and physiological effects. As a DPP-IV inhibitor, it can improve glucose metabolism and insulin secretion. As an anti-inflammatory agent, it can reduce inflammation and improve immune function. However, further research is needed to fully understand its effects on various biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate in lab experiments is its ability to selectively inhibit specific enzymes or proteins. This can provide insight into their role in various biological processes. However, one limitation is its potential toxicity and side effects, which need to be carefully monitored.
Direcciones Futuras
There are several future directions for research on Methyl 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate. One area of interest is its potential as a therapeutic agent for various diseases, such as diabetes and inflammatory disorders. Another area of interest is its potential as a tool for studying specific enzymes or proteins involved in various biological processes. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of Methyl 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate involves the reaction of 4-aminobenzoic acid with N-methyl-N-[(2-nitrophenyl)sulfonyl]carbamate in the presence of triethylamine and dichloromethane. The resulting product is then treated with sodium methoxide in methanol to yield Methyl 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate.
Aplicaciones Científicas De Investigación
Methyl 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate has been used in various scientific research applications. One study investigated its potential as a selective inhibitor of the enzyme, dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. Another study explored its potential as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Nombre del producto |
Methyl 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate |
|---|---|
Fórmula molecular |
C17H16N2O4 |
Peso molecular |
312.32 g/mol |
Nombre IUPAC |
methyl 4-[[2-(methylcarbamoyl)phenyl]carbamoyl]benzoate |
InChI |
InChI=1S/C17H16N2O4/c1-18-16(21)13-5-3-4-6-14(13)19-15(20)11-7-9-12(10-8-11)17(22)23-2/h3-10H,1-2H3,(H,18,21)(H,19,20) |
Clave InChI |
BADTXUNGAQKVHF-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(=O)OC |
SMILES canónico |
CNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(1-piperidinylcarbonyl)phenyl]isonicotinamide](/img/structure/B268676.png)
![N-[3-(1-piperidinylcarbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B268678.png)
![N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea](/img/structure/B268679.png)
![N-{4-[(isopropylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B268681.png)
![3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide](/img/structure/B268682.png)
![3-[(4-Ethoxybenzoyl)amino]benzamide](/img/structure/B268683.png)
![N-[3-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B268688.png)
![2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B268689.png)
![3-[(cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide](/img/structure/B268693.png)
![3-{[(4-chloroanilino)carbonyl]amino}-N,N-dimethylbenzamide](/img/structure/B268694.png)
![4-[(cyclopropylcarbonyl)amino]-N-ethylbenzamide](/img/structure/B268697.png)
![N-{4-[(ethylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B268699.png)
![3-[(cyclopropylcarbonyl)amino]-N-methylbenzamide](/img/structure/B268704.png)